molecular formula C10H19BrO2 B3154867 Ethyl 6-bromo-2,2-dimethylhexanoate CAS No. 78712-62-6

Ethyl 6-bromo-2,2-dimethylhexanoate

Cat. No.: B3154867
CAS No.: 78712-62-6
M. Wt: 251.16 g/mol
InChI Key: CSQGAUJUODHNIM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,2-dimethylhexanoate (CAS: 78712-62-6) is an aliphatic brominated ester with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16 g/mol . Its structure features a hexanoate backbone substituted with a bromine atom at the 6th position and two methyl groups at the 2nd position (Figure 1). This compound is primarily utilized as a synthetic intermediate, notably in the preparation of bempedoic acid (ETC-1002), an adenosine triphosphate-citrate lyase (ACL) inhibitor used in lipid-lowering therapies .

Key properties include:

  • Purity: Available at ≥97% purity for research use .
  • Safety: Classified with hazard codes H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H227 (flammable liquid) .
  • Physical Data: Limited boiling/melting points are reported, but its aliphatic nature suggests lower melting points compared to aromatic bromoesters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2,2-dimethylhexanoate can be synthesized through the bromination of 2,2-dimethylhexanoic acid, followed by esterification with ethanol. The bromination reaction typically involves the use of bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification process is usually carried out under acidic conditions using a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,2-dimethylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.

    Reduction: 6-bromo-2,2-dimethylhexanol.

    Hydrolysis: 6-bromo-2,2-dimethylhexanoic acid

Scientific Research Applications

Organic Synthesis

Ethyl 6-bromo-2,2-dimethylhexanoate is primarily used as an intermediate in the synthesis of complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block for various chemical transformations.

Reactions Involving this compound

  • Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as amines or thiols.
  • Reduction : The ester can be converted to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Hydrolysis : Under acidic or basic conditions, it can yield the corresponding carboxylic acid.

Pharmaceutical Development

One of the most notable applications of this compound is its role in the synthesis of bempedoic acid (ETC-1002), a drug used for lowering cholesterol levels. This compound acts as a precursor that undergoes further transformations to produce active pharmaceutical ingredients.

Case Study: Bempedoic Acid Synthesis

  • Process : this compound is transformed through a series of reactions that include nucleophilic substitutions and functional group modifications.
  • Outcome : The final product, bempedoic acid, has been shown to effectively lower LDL cholesterol levels and is used in patients who require additional lipid-lowering therapy.

Specialty Chemicals Production

In addition to pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its unique structure allows for the creation of various derivatives that can be employed in different industrial applications.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,2-dimethylhexanoate primarily involves its role as a synthetic intermediate. In the case of bempedoic acid synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Bromoesters

Ethyl 2-Bromo-2,2-dichloroacetate (CAS: 109926-11-6)

  • Structure : Shorter chain with dichloro and bromo substituents at the α-position.
  • Properties: Higher density (1.759 g/cm³) and lower molecular weight (235.89 g/mol) compared to Ethyl 6-bromo-2,2-dimethylhexanoate .
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing chlorine atoms, making it more reactive in nucleophilic substitutions.

Ethyl 4-Bromo-3-methylpentanoate

  • Structural Difference : Lacking the 2,2-dimethyl groups, leading to reduced steric hindrance.
  • Applications : Less commonly used in medicinal chemistry but serves as a precursor in agrochemical synthesis.

Aromatic Bromoesters

6-Bromo-2,4-dimethylbenzoic Acid Ethyl Ester

  • Structure : Aromatic ring with bromo and methyl substituents.
  • Properties: Higher melting point (176°C) due to rigid aromatic structure vs. the aliphatic this compound .
  • Applications : Used in dye synthesis and as a ligand in coordination chemistry.

6-Bromo-2-(4-dimethylaminostyryl)quinolin-4-yl Derivatives

  • Structure: Brominated quinoline core with extended conjugation.
  • Synthesis : Requires reflux with phosphorus oxychloride and thiosemicarbazide, contrasting with simpler esterification routes for aliphatic bromoesters .
  • Bioactivity : Exhibits antimicrobial properties, unlike the target compound, which is primarily a synthetic intermediate .

Halogenated Hydrazide Derivatives

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

  • Structure: Nicotinohydrazide backbone with bromo and chloro substituents.
  • Properties : Forms hydrogen-bonded networks (N-H∙∙∙O), enhancing crystallinity and stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound C₁₀H₁₉BrO₂ 251.16 Br, 2×CH₃ N/A Bempedoic acid synthesis
Ethyl 2-bromo-2,2-dichloroacetate C₄H₅BrCl₂O₂ 235.89 Br, 2×Cl N/A Agrochemical intermediates
6-Bromo-2,4-dimethylbenzoic acid ethyl ester C₁₁H₁₃BrO₂ 257.13 Br, 2×CH₃ (aromatic) 176 Dye synthesis
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide C₁₄H₁₀BrClN₃O 360.61 Br, Cl, hydrazide N/A Antimicrobial agents

Key Findings

Structural Influence on Reactivity: this compound’s aliphatic chain and steric hindrance from dimethyl groups reduce its electrophilicity compared to aromatic or α-halogenated esters . Aromatic bromoesters exhibit higher thermal stability due to π-conjugation .

Applications :

  • The target compound is specialized in pharmaceutical synthesis (e.g., bempedoic acid), whereas aromatic analogs are used in materials science and antimicrobials .

Safety Profile: this compound’s flammability (H227) distinguishes it from non-flammable aromatic derivatives .

Biological Activity

Ethyl 6-bromo-2,2-dimethylhexanoate (CAS No. 78712-62-6) is a compound that has garnered attention in various fields of research, particularly in organic chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

PropertyDetails
Molecular Formula C₁₀H₁₉BrO₂
Molecular Weight 251.16 g/mol
CAS Number 78712-62-6
Purity ≥95%

This compound is classified as an ester, which is typically used as an intermediate in organic synthesis. Its structure features a bromine atom that can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications .

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and metabolic pathways. The presence of the bromine atom allows the compound to undergo substitution reactions, which can lead to the formation of biologically active derivatives. These derivatives may modulate enzyme activity or receptor interactions within biological systems .

Applications in Research

  • Enzyme-Catalyzed Reactions : this compound is utilized in studies focused on enzyme kinetics and metabolic pathways. Its structural properties enable researchers to investigate how modifications affect enzyme function and efficiency .
  • Drug Development : The compound has been explored as a potential building block for pharmaceuticals. It has been linked to the synthesis of ETC-1002 (bempedoic acid), an adenosine triphosphate-citrate lyase (ACL) inhibitor that is currently under investigation for its therapeutic effects on lipid metabolism and cardiovascular health .
  • Industrial Applications : Beyond biological research, this compound is also employed in the production of specialty chemicals and flavoring agents in the food industry .

Study on Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated its potential to inhibit certain enzymatic pathways. The compound was shown to alter the kinetic parameters of target enzymes, suggesting it could serve as a lead compound for developing enzyme inhibitors .

Synthesis and Biological Evaluation

Research focusing on the synthesis of derivatives from this compound highlighted its utility in creating compounds with enhanced biological activities. For instance, derivatives synthesized from this compound exhibited improved binding affinities to specific biological targets compared to the parent compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-2,2-dimethylhexanoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromoacetate derivatives (e.g., ethyl bromoacetate) are often used as electrophilic reagents in alkylation reactions. A typical procedure involves reacting a dimethyl-substituted precursor with ethyl bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ to neutralize HBr byproducts. Optimization includes controlling temperature (60–80°C), stoichiometry (1:1 molar ratio of precursor to bromoacetate), and reaction time (12–24 hours). Column chromatography (n-hexane/ethyl acetate gradients) is commonly used for purification .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

  • ¹H/¹³C NMR : The ethyl ester group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) in ¹H NMR. The 6-bromo substituent causes deshielding of adjacent protons (δ ~3.5–4.0 ppm). The 2,2-dimethyl groups show singlets at ~1.0–1.4 ppm.
  • IR : Ester carbonyl (C=O) stretching appears at ~1720–1740 cm⁻¹.
  • X-ray crystallography : Resolves bond lengths and angles, confirming the spatial arrangement of bromine and ester groups. Hydrogen bonding patterns (e.g., N–H∙∙∙O in related compounds) may also be observed .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Flash column chromatography using silica gel and a gradient eluent (e.g., n-hexane:ethyl acetate 7:3 to 5:5) is effective for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol can further enhance purity. Monitoring via TLC (Rf ~0.4–0.6 in hexane/ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. How can researchers address inconsistent yields in the synthesis of this compound?

Yield fluctuations may arise from:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
  • Side reactions : Optimize stoichiometry to minimize dimerization or elimination.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve efficiency. Systematic troubleshooting involves varying reaction parameters (temperature, solvent, catalyst loading) and analyzing intermediates via GC-MS or HPLC .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or receptor-binding assays may stem from:

  • Steric effects : The 2,2-dimethyl groups may hinder target binding.
  • Solubility : Poor aqueous solubility can reduce apparent activity. Use DMSO co-solvents ≤1% to mitigate this.
  • Structural analogs : Compare activity with halogen-substituted analogs (e.g., chloro vs. bromo derivatives) to isolate electronic effects. Dose-response curves and molecular docking studies can clarify structure-activity relationships .

Q. How can computational methods guide the design of this compound derivatives for specific targets?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. Molecular dynamics simulations assess binding stability to targets like aldose reductase or 5-HT receptors. Retrosynthetic analysis tools (e.g., Reaxys or Pistachio models) propose feasible routes for introducing functional groups (e.g., hydroxyl or amino substituents) .

Q. What analytical techniques validate the stability of this compound under storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Mass spectrometry : Detect decomposition products (e.g., ester hydrolysis to carboxylic acid).
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .

Properties

IUPAC Name

ethyl 6-bromo-2,2-dimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-4-13-9(12)10(2,3)7-5-6-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQGAUJUODHNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using ethyl isobutyrate and 1,4-dibromobutane, the same reaction as in Reference Example 16 was conducted to produce the title compound. b.p. 62°-64° C./0.4 mmHg
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (1.6M, 63 ml, 0.10 mol.) in hexane was added dropwise to a solution of diisopropylamine (10.1 g, 0.10 mol.) in anhydrous tetrahydrofuran (100 ml) at -50° C. The mixture was stirred for 0.5 hours and cooled to -70° C. A solution of ethyl isobutyrate (12.2 g, 0.105 mol.) in tetrahydrofuran (20 ml) was then added and the resulting mixture was stirred at -70° C. for 1 hour. 1,4-Dibromobutane (30.4 g, 0.14 mol) was then added, followed by hexamethylphosphoramide (30 g). The mixture was maintained at -70° C. for 0.5 hours and then warmed to room temperature over 1 hour. The solvent was evaporated off under reduced pressure, treated with an excess of an aqueous saturated solution of ammonium chloride (500 ml) and extracted with ethyl acetate (2×150 ml). The combined extracts were washed with water (100 ml), hydrochloric acid (1N, 2×100 ml) aqueous saturated sodium hydrogen carbonate solution (100 ml) and dried (MgSO4). The solvent was evaporated off under reduced pressure and the residue was distilled to give ethyl 2,2-dimethyl-6-bromohexanoate as a pale yellow oil, (b.p. 73° C., 0.06 mm Hg).
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Synthesis routes and methods III

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer, purged with argon and maintained under argon, were added ethyl isobutyrate (84 ml, 0.63 mol) and THF (120 ml). The mixture was cooled to −78° C., when a solution of LDA (300 ml, 2.0 M in THF/heptane) was added dropwise with a syringe. After the addition was complete, the reaction mixture was stirred at −78° C. for 1 hr. To this mixture, 1,4-dibromobutane (105 ml, 0.84 mol) was added at −78° C., followed by HMPA (90 ml). The reaction mixture was stirred for 30 min at −78° C., then the cooling was stopped. The reaction was left to warm to room temperature, and was quenched with a saturated NH4Cl solution (1.8 L). The aqueous layer was extracted with ethyl acetate (3×100 ml), the organic extracts combined were washed with brine (100 ml), 5% HCl (100 ml) and saturated NaHCO3 (100 ml). The organic phase was dried (MgSO4) and the solvent was evaporated under vacuum. The residue was distilled under reduced pressure to provide the above-titled compound (105.2 g, 70%) (bp 65° C./0.15 mmHg). 1H NMR CDCl3, δ (ppm): 4.15 (q, J=4 Hz, 2H), 3.41 (t, J=5.3 Hz, 2H), 1.85 (qv, J=4 Hz, 2H), 1.60-1.45 (m, 2H), 1.40-1.30 (m, 2H), 1.28 (t, J=4 Hz, 3H), 1.20 (s, 6H); 13C NMR CDCl3, δ (ppm): 177.3, 60.0, 41.8; 39.4, 33.2, 32.9, 24.9, 23.34, 14.02.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2,2-dimethylhexanoate
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Ethyl 6-bromo-2,2-dimethylhexanoate

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